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Compound of Interest

(R)-2,3-Dihydro-1H-inden-1-amine
Compound Name:
hydrochloride

Cat. No.: B082259

For Immediate Release

(R)-1-aminoindan has emerged as a cornerstone chiral building block for the synthesis of a
multitude of high-value organic molecules, particularly in the realm of drug development. Its
rigid indane backbone and strategically positioned amine group provide a powerful platform for
inducing stereoselectivity, making it an invaluable tool for researchers and scientists. This
technical guide delves into the synthesis, applications, and profound impact of (R)-1-
aminoindan, offering a comprehensive resource for professionals in the pharmaceutical and
chemical industries.

The primary significance of (R)-1-aminoindan lies in its role as a key intermediate in the
synthesis of several blockbuster drugs. Most notably, it is the chiral precursor to Rasagiline, a
potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the
treatment of Parkinson's disease.[1][2] Beyond this, the 1-aminoindan moiety is a critical
component in other therapeutic agents, including the multiple sclerosis drug Ozanimod, where
a derivative of 1-aminoindan serves as a pivotal intermediate.[3][4][5]

Physicochemical Properties of (R)-1-Aminoindan

A summary of the key physicochemical properties of (R)-1-aminoindan is presented below,
providing essential data for its handling and use in synthesis.
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Property Value

CAS Number 10277-74-4

Molecular Formula CoH11N

Molecular Weight 133.19 g/mol

Appearance Clear colorless to slightly yellow liquid
Boiling Point 96-97 °C at 8 mmHg

Density 1.038 g/mL at 25 °C

Optical Rotation [0]?°/D ~ -19°, neat

Chiral Resolution and Synthesis

The enantiomerically pure (R)-1-aminoindan is most commonly obtained through the resolution
of its racemic mixture. This is a critical step that has been the subject of extensive research to
develop efficient and scalable methodologies.

Classical Resolution with Chiral Acids

One of the most established methods for obtaining enantiomerically pure 1-aminoindan is
through diastereomeric salt formation with a chiral resolving agent, followed by fractional
crystallization.[6] L-tartaric acid is a frequently employed resolving agent for this purpose.[7]
The process leverages the differential solubility of the two diastereomeric salts.

A general workflow for the chiral resolution of racemic 1-aminoindan is depicted below:
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In addition to classical resolution, enzymatic methods and asymmetric synthesis routes have
been developed to produce enantiomerically pure (R)-1-aminoindan and its derivatives.
Transaminase enzymes have been successfully employed for the asymmetric amination of 1-
indanone to directly yield the chiral amine with high enantioselectivity.[8]

Applications in Drug Synthesis

The utility of (R)-1-aminoindan as a chiral building block is exemplified by its central role in the
synthesis of several key pharmaceuticals.

Synthesis of Rasagiline

The synthesis of Rasagiline is a prime example of the application of (R)-1-aminoindan. The
most common route involves the N-alkylation of (R)-1-aminoindan with propargyl chloride or a
related propargylating agent.[2][9]
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(e.g., Propargyl Chloride) (e.g., K2CO3) (e.g., Acetonitrile)
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Synthesis of Rasagiline

Synthesis of Ozanimod Intermediate

(R)-1-aminoindan derivatives are also crucial for the synthesis of other complex
pharmaceuticals. For instance, (S)-4-cyano-1-aminoindane, a key intermediate for the multiple
sclerosis drug Ozanimod, can be prepared via resolution of the corresponding racemic mixture,
highlighting the versatility of the aminoindan scaffold.[3][4][5]

(R)-1-Aminoindan Derivatives as Chiral Auxiliaries
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Beyond its use as a direct precursor to active pharmaceutical ingredients, the rigid structure of
the aminoindan core makes its derivatives excellent chiral auxiliaries for asymmetric synthesis.
These auxiliaries temporarily attach to a substrate to direct the stereochemical outcome of a
reaction, and are subsequently removed.

Derivatives of cis-1-amino-2-indanol, which can be synthesized from 1-aminoindan precursors,
have been effectively used as chiral auxiliaries in a variety of asymmetric transformations,
including Diels-Alder reactions and aldol additions.[10][11] For example, an oxazolidinone
derived from cis-1-amino-2-indanol has been shown to be a highly effective chiral auxiliary in
Lewis acid-promoted asymmetric Diels-Alder reactions.[12]

Neuroprotective Signaling Pathway of (R)-1-
Aminoindan

Intriguingly, (R)-1-aminoindan, the major metabolite of Rasagiline, is not merely an inert
byproduct. It possesses intrinsic neuroprotective properties, contributing to the overall
therapeutic effect of its parent drug.[13][14] The neuroprotective mechanism of (R)-1-
aminoindan involves the modulation of several key signaling pathways that promote cell
survival and inhibit apoptosis.

The following diagram illustrates the key elements of the neuroprotective signaling cascade
initiated by (R)-1-aminoindan:
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Neuroprotective Signaling of (R)-1-Aminoindan

Studies have shown that (R)-1-aminoindan can activate Protein Kinase C (PKC), leading to the
upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[14] This, in turn, inhibits the
activation of the caspase cascade, ultimately preventing programmed cell death.[14]
Furthermore, (R)-1-aminoindan has been found to increase the expression of crucial
neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth
Factor (NGF), which promote neuronal survival and synaptic plasticity.[3]

Experimental Protocols

To provide practical guidance for researchers, this section details key experimental procedures
for the preparation and utilization of (R)-1-aminoindan.
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Chiral Resolution of Racemic 1-Aminoindan with L-
Tartaric Acid

Materials:

e Racemic 1-aminoindan

e L-(+)-Tartaric acid

e Methanol

e Sodium hydroxide solution (e.g., 10% w/v)

» Organic solvent for extraction (e.g., dichloromethane)
e Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Dissolve racemic 1-aminoindan (1 equivalent) in methanol.

 In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalents) in methanol, heating
gently if necessary.

o Slowly add the warm tartaric acid solution to the aminoindan solution with stirring.

 Allow the mixture to cool to room temperature and then cool further in an ice bath to induce
crystallization of the diastereomeric salt.

o Collect the precipitated salt by filtration and wash with cold methanol. This solid is enriched
in the (R)-1-aminoindan-L-tartrate diastereomer.

» To liberate the free amine, suspend the collected salt in water and add sodium hydroxide
solution until the pH is basic (pH > 10).

» Extract the aqueous layer with an organic solvent such as dichloromethane.
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o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield (R)-1-aminoindan. The enantiomeric excess should be
determined by chiral HPLC or GC.

Synthesis of (R)-N-Propargyl-1-aminoindan (Rasagiline)
Materials:

¢ (R)-1-Aminoindan

e Propargyl chloride or bromide

¢ Potassium carbonate (anhydrous)

» Acetonitrile (anhydrous)

o Ethyl acetate

« Water

Procedure:

» To a stirred suspension of (R)-1-aminoindan (1 equivalent) and anhydrous potassium
carbonate (2-3 equivalents) in anhydrous acetonitrile, add propargyl chloride or bromide (1-
1.2 equivalents) dropwise at room temperature.

e Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress
by TLC or GC-MS.

¢ Once the reaction is complete (typically after several hours), cool the mixture to room
temperature and filter off the inorganic salts.

o Concentrate the filtrate under reduced pressure.
» Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain crude Rasagiline.
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e The crude product can be further purified by column chromatography or by forming a salt
(e.g., mesylate) and recrystallizing.

Quantitative Data Summary

The following tables provide a summary of quantitative data for key synthetic transformations
involving (R)-1-aminoindan and its derivatives, compiled from various literature sources.

Table 1: Chiral Resolution of 1-Aminoindan

Resolving Yield of (R)- Optical Purity

Solvent ] Reference
Agent salt of (R)-amine
L-Tartaric Acid Methanol ~40-50% >99% ee [7]
N-Acetyl-L-

Ethanol/TBME 42.6% >99% ee [15]

glutamic acid

L(-)-Malic acid Methanol 47% 99.75% ee [11]

Table 2: Synthesis of Rasagiline from (R)-1-Aminoindan

Propargyl .
. Temperat Reaction . Referenc
ating Base Solvent . Yield
ure Time e
Agent
44% (after
Propargyl o
] K2COs Acetonitrile 60 °C 16 h chromatogr  [9]
chloride
aphy)
Propargy!
pargy ~62%
benzenesu  Ag. NaOH Toluene RT 2-3h [16]
(overall)
Ifonate
Propargyl o Not
) K2COs Acetonitrile  Reflux 12-16 h N [17]
bromide specified

Table 3: Use of cis-1-Arylsulfonamido-2-indanol as a Chiral Auxiliary in Diels-Alder Reaction
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Diastereom
Dienophile Diene Lewis Acid eric Excess  Yield Reference
(de)
Acrylate of p-
toluenesulfon  Cyclopentadi
_ Et2AICI 92% 85% [18]
amido- ene
indanol
Acrylate of p-
nitrobenzene Cyclopentadi
_ EtAICI 96% 88% [18]
sulfonamido- ene
indanol
Conclusion

(R)-1-aminoindan stands as a testament to the power of chiral building blocks in modern
organic synthesis. Its successful application in the synthesis of complex and life-changing
pharmaceuticals like Rasagiline underscores its importance. Furthermore, the inherent
neuroprotective activity of (R)-1-aminoindan itself opens new avenues for therapeutic
strategies. The continued development of efficient methods for its synthesis and its broader
application as a chiral auxiliary will undoubtedly lead to further innovations in drug discovery
and development. This guide provides a solid foundation for researchers and scientists to
harness the full potential of this remarkable chiral architect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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